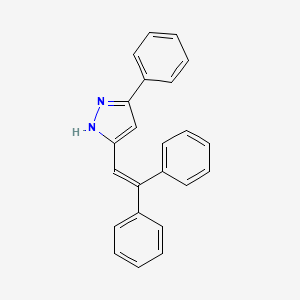

5-(2,2-Diphenylvinyl)-3-phenyl-1H-pyrazole

Description

Structure

3D Structure

Properties

CAS No. |

7470-31-7 |

|---|---|

Molecular Formula |

C23H18N2 |

Molecular Weight |

322.4 g/mol |

IUPAC Name |

5-(2,2-diphenylethenyl)-3-phenyl-1H-pyrazole |

InChI |

InChI=1S/C23H18N2/c1-4-10-18(11-5-1)22(19-12-6-2-7-13-19)16-21-17-23(25-24-21)20-14-8-3-9-15-20/h1-17H,(H,24,25) |

InChI Key |

RVKYDEQPDQCXLS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=NNC(=C2)C=C(C3=CC=CC=C3)C4=CC=CC=C4 |

Origin of Product |

United States |

Reactivity and Reaction Pathways of 5 2,2 Diphenylvinyl 3 Phenyl 1h Pyrazole

Electrophilic Reactivity of the Exocyclic Vinyl Group

The exocyclic double bond in vinylpyrazoles is generally less reactive than in enamines due to the reduced electron-donating ability of the pyrazole (B372694) N-1 nitrogen into the vinyl system. nih.gov However, it can still undergo electrophilic addition reactions. While specific studies on 5-(2,2-diphenylvinyl)-3-phenyl-1H-pyrazole are not extensively detailed, the reactivity can be inferred from related vinylpyrazoles. For instance, reactions with halogens like bromine would be expected to proceed via addition across the double bond. The significant steric hindrance from the two phenyl groups on the vinyl moiety may influence the rate and stereochemical outcome of such additions.

In related systems, electrophilic attack can also occur at the C-4 position of the pyrazole ring, which is the most electron-rich carbon. rrbdavc.orgglobalresearchonline.net However, the reaction at the vinyl group is also a possible pathway, and the regioselectivity would depend on the specific electrophile and reaction conditions. nih.gov

Nucleophilic Attack on the Pyrazole Ring and Conjugated System

The pyrazole ring itself possesses sites susceptible to nucleophilic attack. The C-3 and C-5 positions are electron-deficient due to the adjacent electronegative nitrogen atoms, making them potential sites for nucleophilic substitution, although this is less common than electrophilic substitution. researchgate.net In the context of this compound, the conjugated system extending from the pyrazole ring to the diphenylvinyl group can influence nucleophilic additions.

A key reaction type is the Michael addition, where a nucleophile adds to the β-carbon of the vinyl group. The extensive conjugation in the molecule could facilitate such an attack. For example, pyrazolylurea and thiourea (B124793) derivatives can undergo Michael 1,4-addition reactions with compounds containing active methylene (B1212753) groups. nih.gov

The pyrazole ring's pyridine-like nitrogen atom is nucleophilic and can be protonated or alkylated. rrbdavc.orgresearchgate.net The pyrrole-like NH group is acidic and can be deprotonated, forming a pyrazolate anion, which significantly enhances the nucleophilicity of the ring system. researchgate.net

Cycloaddition Reactions Involving the Vinylpyrazole Framework

The vinylpyrazole framework can participate in cycloaddition reactions, acting as either a diene or a dienophile. The vinyl group is a key component in these transformations.

[4+2] Cycloadditions (Diels-Alder type): Vinylpyrazoles can react with various dienophiles. For instance, photoinduced [4+2]-cycloaddition reactions of vinyldiazo compounds have been used to construct bicyclic rings. nih.gov In these reactions, a reactive cyclopropene (B1174273) intermediate, generated photochemically, can undergo cycloaddition. nih.gov

[3+2] Cycloadditions: The vinyl group can also react with 1,3-dipoles. A common example is the reaction with nitrile imines, generated in situ from hydrazonoyl halides, to produce new heterocyclic systems. organic-chemistry.orgresearchgate.net This type of reaction is a powerful tool for synthesizing complex pyrazole derivatives. researchgate.netrsc.org

[2+2] Cycloadditions: In some cases, vinylpyrazoles can undergo [2+2] cycloadditions. For example, 1-vinylpyrazoles react with tetracyanoethylene (B109619) to yield cyclobutylpyrazoles. nih.gov The success of this reaction depends on the substituents on the pyrazole ring and the solvent used. nih.gov

| Cycloaddition Type | Reactants | Product Type | Reference |

| [4+2] Cycloaddition | Vinyldiazo compound, Diene (e.g., cyclopentadiene) | Bicyclic heterocycles | nih.gov |

| [3+2] Cycloaddition | Vinylsulfonium salt, Nitrile imine | Substituted pyrazoles | organic-chemistry.org |

| [2+2] Cycloaddition | 1-Vinylpyrazole, Tetracyanoethylene | 1-(2,2,3,3-Tetracyano-1-cyclobutyl)pyrazole | nih.gov |

Functionalization and Derivatization at the Pyrazole Nitrogen Atom (N-1)

The N-1 position of the pyrazole ring, bearing a hydrogen atom, is a primary site for functionalization. nih.gov This versatility allows for the synthesis of a wide array of N-substituted pyrazole derivatives with diverse properties.

Common derivatization reactions include:

N-Alkylation: Reaction with alkyl halides in the presence of a base is a straightforward method to introduce alkyl groups at the N-1 position. rrbdavc.org This reaction is crucial for synthesizing various pharmacologically active molecules. nih.gov

N-Arylation: Aryl groups can be introduced using appropriate arylation reagents, often through transition-metal-catalyzed cross-coupling reactions. rsc.org

N-Acylation: The N-1 position can be readily acylated using acid chlorides or anhydrides.

These functionalizations not only modify the steric and electronic properties of the molecule but also serve as a strategy to introduce further reactive handles or modulate biological activity. nih.gov

Reaction with Bidentate Nucleophilic Reagents and Hydrazonoyl Chlorides

The pyrazole scaffold can be elaborated into more complex fused heterocyclic systems through reactions with bidentate nucleophiles. 5-aminopyrazoles, for instance, are key precursors for synthesizing fused pyrazoloazines by reacting with bielectrophiles. beilstein-journals.org While the title compound is not a 5-aminopyrazole, its derivatives could potentially be modified to undergo similar cyclization reactions.

The reaction with hydrazonoyl chlorides is a well-established method for synthesizing pyrazole derivatives through [3+2] cycloaddition, where the hydrazonoyl chloride generates a nitrile imine in situ. organic-chemistry.org This approach is highly versatile for creating polysubstituted pyrazoles. nih.gov

A notable reaction involves the condensation of pyrazole precursors with diketones. For example, the reaction of 3(5)-amino-5(3)-hydrazinopyrazole with diketones can yield pyrazolo[1,5-a]pyrimidines with high chemo- and regioselectivity. beilstein-journals.org

Rearrangement Reactions and Isomerization Processes

Rearrangement reactions in pyrazole chemistry, while not as common as substitutions or cycloadditions, can occur under specific conditions. One of the well-known rearrangements in heterocyclic chemistry is the Dimroth rearrangement, which typically involves the isomerization of N-substituted heterocyclic imines. nih.gov For pyrazoles, rearrangements can be induced by heat or acid. For example, 1-nitropyrazole (B188897) can rearrange to 4-nitropyrazole in the presence of acid. globalresearchonline.net

In the case of this compound, isomerization could potentially involve the vinyl group or rearrangements of the pyrazole ring itself, possibly triggered by photo-irradiation or strong acids, leading to different structural isomers. The stability of the diphenylvinyl substituent, however, might make such rearrangements less favorable compared to simpler pyrazoles. Unusual rearrangements involving pyrazole nitrenes have also been reported, leading to ring-opening and recyclization cascades. preprints.org

Advanced Spectroscopic Characterization and Structural Elucidation of 5 2,2 Diphenylvinyl 3 Phenyl 1h Pyrazole

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the magnetic environments of atomic nuclei, primarily hydrogen (¹H) and carbon (¹³C).

¹H NMR for Proton Environment and Coupling Analysis

In a hypothetical ¹H NMR spectrum, the protons of the phenyl and diphenylvinyl groups would likely appear as complex multiplets in the aromatic region (typically δ 7.0-8.0 ppm). The single proton on the pyrazole (B372694) ring would be expected to show a distinct chemical shift. The vinyl proton would also have a characteristic signal, potentially influenced by the steric hindrance of the two adjacent phenyl groups. The N-H proton of the pyrazole ring would likely appear as a broad singlet, the chemical shift of which could be sensitive to solvent and concentration. nih.govchemicalbook.com

¹³C NMR for Carbon Framework Elucidation

A ¹³C NMR spectrum would complement the ¹H NMR data by providing information on the carbon skeleton. The spectrum would be expected to show a number of distinct signals corresponding to the different carbon environments in the phenyl, diphenylvinyl, and pyrazole moieties. The quaternary carbons, including those to which the phenyl and vinyl groups are attached, would be identifiable. The chemical shifts of the pyrazole ring carbons would be indicative of their electronic environment within the heterocycle. nih.gov

Vibrational Spectroscopy: Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. The IR spectrum of 5-(2,2-Diphenylvinyl)-3-phenyl-1H-pyrazole would be expected to show characteristic absorption bands. These would include N-H stretching vibrations from the pyrazole ring (typically around 3200-3400 cm⁻¹), C-H stretching from the aromatic rings (above 3000 cm⁻¹), and C=C and C=N stretching vibrations within the aromatic and pyrazole rings (in the 1400-1600 cm⁻¹ region). The out-of-plane C-H bending vibrations of the phenyl groups would also provide information about their substitution pattern.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and providing insights into its structure through fragmentation patterns. wikipedia.org For this compound (C₂₃H₁₈N₂), the molecular ion peak [M]⁺ would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (approximately 322.41 g/mol ). The fragmentation pattern would likely involve the cleavage of the bonds connecting the substituents to the pyrazole ring, leading to fragment ions corresponding to the phenyl, diphenylvinyl, and pyrazole moieties.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The extended conjugation in this compound, involving the pyrazole ring and the multiple phenyl groups, would be expected to result in strong UV absorption bands. The spectrum would likely show π-π* transitions characteristic of the aromatic systems. The position and intensity of the absorption maxima would be sensitive to the solvent polarity. nih.gov

X-ray Crystallography for Solid-State Molecular Geometry and Conformation

As of the latest available research, a definitive single-crystal X-ray diffraction study for the specific compound this compound has not been published in publicly accessible literature. The determination of key crystallographic parameters—such as the crystal system, space group, unit cell dimensions, and precise bond lengths and angles—is contingent upon the successful growth of a single crystal of suitable quality and its subsequent analysis via X-ray diffraction.

While crystallographic data for the target compound is not available, the broader class of pyrazole derivatives has been extensively studied, providing a general framework for understanding their solid-state behavior. Studies on various substituted pyrazoles reveal common structural motifs, including the formation of hydrogen-bonded dimers, trimers, or catemers (chains) in the solid state, driven by the N-H group of the pyrazole ring. The specific conformation, including the planarity of the pyrazole ring and the dihedral angles of its substituents, is highly dependent on the steric and electronic nature of those substituents.

For a conclusive analysis of this compound, an experimental X-ray crystallographic study would be required. Such an investigation would provide unequivocal proof of its molecular structure, detailing the precise three-dimensional arrangement of the atoms and the intermolecular interactions governing its crystal packing.

Computational and Theoretical Investigations of 5 2,2 Diphenylvinyl 3 Phenyl 1h Pyrazole

Density Functional Theory (DFT) Calculations for Ground State Geometries and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, valued for its balance of accuracy and computational cost. It is routinely used to determine the ground state properties of organic molecules. jcsp.org.pknih.gov For the title compound, calculations would likely be performed using a functional such as B3LYP combined with a basis set like 6-31G* or higher to ensure reliable results. jcsp.org.pkasrjetsjournal.org

The first step in a computational study is to find the most stable three-dimensional arrangement of the atoms, known as geometry optimization. This process minimizes the energy of the molecule to predict equilibrium bond lengths, bond angles, and dihedral angles. nih.gov For 5-(2,2-Diphenylvinyl)-3-phenyl-1H-pyrazole, this would reveal the relative orientations of the phenyl, pyrazole (B372694), and diphenylvinyl groups. The planarity of the pyrazole ring and the torsion angles of the substituent groups are of particular interest as they influence the molecule's electronic properties and crystal packing.

Table 1: Illustrative Optimized Bond Parameters for a Generic 3,5-Substituted Pyrazole Ring (DFT/B3LYP) This table presents typical values for pyrazole derivatives; specific values for the title compound would require a dedicated study.

| Parameter | Bond/Angle | Typical Value |

| Bond Length | N1-N2 | ~1.35 Å |

| N2-C3 | ~1.33 Å | |

| C3-C4 | ~1.42 Å | |

| C4-C5 | ~1.37 Å | |

| C5-N1 | ~1.36 Å | |

| Bond Angle | C5-N1-N2 | ~112° |

| N1-N2-C3 | ~105° | |

| N2-C3-C4 | ~111° | |

| C3-C4-C5 | ~106° | |

| N1-C5-C4 | ~106° |

Following geometry optimization, a vibrational frequency analysis is performed. This calculation serves two purposes: first, it confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies), and second, it predicts the molecule's infrared (IR) spectrum. asrjetsjournal.org The calculated vibrational modes (e.g., N-H stretch, C=C stretch, C-N stretch) can be compared with experimental data from FT-IR spectroscopy. nih.gov A good correlation between the theoretical and experimental spectra validates the accuracy of the computed geometry.

Table 2: Illustrative Calculated Vibrational Frequencies for a Pyrazole Derivative This table shows representative data. A precise assignment requires specific calculations.

| Frequency (cm⁻¹) | Assignment | Vibrational Mode |

| ~3450 | N-H stretch | Stretching of the pyrazole N-H bond |

| ~3100-3000 | C-H stretch | Aromatic C-H stretching (phenyl rings) |

| ~1600 | C=C stretch | Stretching of vinyl and aromatic C=C bonds |

| ~1550 | C=N stretch | Stretching of the pyrazole C=N bond |

| ~1490 | Ring stretch | Pyrazole ring skeletal vibrations |

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gaps and Molecular Reactivity

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. acs.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical descriptor of molecular stability and reactivity. jcsp.org.pknih.gov A large gap implies high stability and low reactivity, as more energy is needed to excite an electron from the HOMO to the LUMO. nih.gov In pyrazole derivatives, the HOMO is typically distributed over the electron-rich regions of the π-system, while the LUMO is spread across the electron-accepting parts of the molecule. researchgate.netresearchgate.net Analysis of the HOMO and LUMO distribution in this compound would indicate which parts of the molecule are most likely to participate in nucleophilic or electrophilic attacks.

Table 3: Illustrative FMO Data for a Generic Pyrazole Derivative This data is for illustrative purposes only.

| Parameter | Energy (eV) | Description |

| E(HOMO) | ~ -6.0 eV | Energy of the Highest Occupied Molecular Orbital |

| E(LUMO) | ~ -1.5 eV | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | ~ 4.5 eV | Indicates high kinetic stability and low reactivity |

Molecular Electrostatic Potential (MEP) Mapping for Reactive Site Identification

A Molecular Electrostatic Potential (MEP) map is a color-coded diagram that illustrates the total electrostatic potential on the electron density surface of a molecule. libretexts.orgchemrxiv.org It is an invaluable tool for identifying reactive sites.

Electron-rich regions (nucleophilic sites) , which are susceptible to electrophilic attack, are shown in shades of red and yellow. researchgate.net

Electron-poor regions (electrophilic sites) , which are prone to nucleophilic attack, are shown in blue. researchgate.netresearchgate.net

Neutral regions are colored green.

For the title compound, an MEP map would likely show negative potential (red/yellow) around the two nitrogen atoms of the pyrazole ring due to their lone pairs of electrons. The acidic proton on the pyrazole nitrogen would appear as a region of high positive potential (blue). researchgate.netresearchgate.net This visualization helps predict intermolecular interactions, such as hydrogen bonding.

Theoretical Studies of Reaction Mechanisms and Transition States

Computational chemistry can elucidate the step-by-step mechanism of chemical reactions, including the formation of pyrazoles. The synthesis of pyrazoles often involves the cyclocondensation of a 1,3-dicarbonyl compound with hydrazine (B178648) or the reaction of an α,β-unsaturated ketone with hydrazine. youtube.commdpi.com

Theoretical studies can model the entire reaction pathway, identifying intermediates and, crucially, the transition state structures. By calculating the activation energies associated with these transition states, chemists can predict the feasibility of a proposed mechanism and understand the factors controlling the reaction's regioselectivity. researchgate.netglobalresearchonline.net For a complex molecule like this compound, computational modeling could explore its formation pathways and predict the most energetically favorable route.

Analysis of Tautomerism and Isomerism via Computational Methods

Pyrazoles that are unsubstituted on the ring nitrogen can exist as two different tautomers due to the migration of a proton between the two nitrogen atoms. globalresearchonline.net For this compound, the N-H proton can reside on the nitrogen at position 1 (adjacent to the C5-diphenylvinyl group) or on the nitrogen at position 2.

DFT calculations can determine the relative energies of these two tautomers in the gas phase and in different solvents. researchgate.net The tautomer with the lower calculated energy is predicted to be the more stable and abundant form. researchgate.net Furthermore, computational methods can be used to study geometric isomers, such as the Z and E isomers related to the diphenylvinyl substituent, by comparing their relative stabilities. doaj.org

Energy Differences Between Tautomeric Forms

For instance, studies on 3(5)-phenylpyrazole have shown that the 3-phenyl tautomer is generally more stable. fu-berlin.de The solvent environment can also play a crucial role in the relative stabilities of tautomers, with polar solvents potentially altering the energy landscape. nih.gov Theoretical calculations on a broad range of pyrazole derivatives have demonstrated that the energy difference between tautomers can vary significantly depending on the electronic nature of the substituents. nih.gov

To illustrate the typical energy differences observed in computational studies of substituted pyrazoles, the following table presents data for analogous compounds. These values are typically calculated using methods such as B3LYP or MP2 with appropriate basis sets (e.g., 6-311++G(d,p)).

| Compound | Tautomer 1 | Tautomer 2 | Calculated Energy Difference (kcal/mol) | Favored Tautomer |

| 3(5)-Methylpyrazole | 3-Methyl-1H-pyrazole | 5-Methyl-1H-pyrazole | ~0.6 | 3-Methyl-1H-pyrazole |

| 3(5)-Aminopyrazole | 3-Amino-1H-pyrazole | 5-Amino-1H-pyrazole | ~2 | 3-Amino-1H-pyrazole |

| 3(5)-Nitropyrazole | 3-Nitro-1H-pyrazole | 5-Nitro-1H-pyrazole | Varies with method | 5-Nitro-1H-pyrazole often favored |

Note: The data in this table is illustrative and based on findings for various substituted pyrazoles to provide context for the magnitude of energy differences. Specific values can vary based on the computational method and basis set used.

Influence of Substituents on Tautomeric Preferences

The electronic character of substituents at the C3 and C5 positions is a primary determinant of tautomeric preference in N-unsubstituted pyrazoles. Computational studies have systematically investigated these effects.

In the case of this compound, we have a phenyl group at C3 and a 2,2-diphenylvinyl group at C5. The phenyl group can act as either an electron-donating or electron-withdrawing group depending on the electronic demand of the system, though it is often considered weakly electron-withdrawing. The 2,2-diphenylvinyl group is a more complex substituent. The vinyl component is electron-withdrawing, while the phenyl groups attached to it contribute to a large, delocalized π-system.

Based on computational findings for other 3,5-disubstituted pyrazoles, some predictions can be made. For example, in a study of 3,5-disubstituted pyrazoles with carbonyl linkages, it was found that more electron-withdrawing substituents favored the 3-tautomer in the solid state. nih.gov Another study on 3(5)-amino-5(3)-arylpyrazoles found that the tautomeric equilibrium constant (KT) follows a Hammett relationship, indicating a strong dependence on the electronic nature of the aryl substituent. researchgate.net

The following table summarizes the general influence of substituent electronic effects on tautomeric preference in pyrazoles as determined by computational studies.

| Substituent Type at C3/C5 | General Tautomeric Preference | Example Substituents |

| Electron-Donating Groups (EDG) | Favors tautomer with EDG at C3 | -CH₃, -NH₂, -OH |

| Electron-Withdrawing Groups (EWG) | Favors tautomer with EWG at C5 | -NO₂, -CHO, -COOH |

The interplay of both steric and electronic effects of the bulky 2,2-diphenylvinyl and phenyl groups would require a specific computational analysis of this compound to definitively determine the most stable tautomer and the precise energy difference between the two forms.

Future Research Directions and Outlook

Development of Novel and Sustainable Synthetic Routes

While the synthesis of 1,3,5-trisubstituted pyrazoles is well-established, the introduction of a sterically demanding 2,2-diphenylvinyl group at the C5 position necessitates the development of specialized and sustainable synthetic methodologies. Future research should focus on moving beyond classical condensation reactions to more efficient and environmentally benign processes.

Key areas for investigation include:

Microwave-Assisted Organic Synthesis (MAOS): This technique offers the potential for rapid, high-yield synthesis with reduced solvent usage compared to conventional heating methods.

Catalytic Approaches: The use of reusable heterogeneous catalysts, such as silica-supported catalysts or polyoxometalates, could lead to greener and more economical synthetic routes. bohrium.comtandfonline.com

Multicomponent Reactions (MCRs): Designing a one-pot, multicomponent reaction to assemble the target molecule from simple precursors would significantly improve synthetic efficiency and atom economy. mdpi.com

Flow Chemistry: Continuous flow synthesis could offer advantages in terms of safety, scalability, and reproducibility for the synthesis of this and related vinylpyrazoles.

A comparative overview of potential sustainable synthetic strategies is presented in Table 1.

Table 1: Potential Sustainable Synthetic Routes for 5-(2,2-Diphenylvinyl)-3-phenyl-1H-pyrazole

| Synthetic Strategy | Precursors | Potential Advantages |

|---|---|---|

| Microwave-Assisted Condensation | 1,1-Diphenyl-4,4-dicarbonyl precursor and Phenylhydrazine | Rapid reaction times, improved yields, reduced side products |

| Heterogeneous Catalysis | Substituted chalcone (B49325) analogue and Phenylhydrazine | Catalyst reusability, simpler purification, environmentally friendly |

| One-Pot Multicomponent Reaction | Benzaldehyde, a diphenylacetylene derivative, and Phenylhydrazine | High atom economy, operational simplicity, reduced waste |

Exploration of New Reactivity Patterns

The reactivity of vinylpyrazoles is a field ripe for exploration, and the unique electronic and steric properties of this compound could lead to novel chemical transformations. mdpi.comresearchgate.netnih.gov Future studies should systematically investigate the reactivity of both the vinyl moiety and the pyrazole (B372694) core.

Reactions at the Vinyl Group: The electron-rich double bond of the diphenylvinyl group is a prime target for electrophilic additions, cycloadditions, and transition-metal-catalyzed cross-coupling reactions. nih.gov Investigating its behavior in Diels-Alder reactions, for instance, could lead to complex polycyclic structures. mdpi.com

Functionalization of the Pyrazole Ring: The C4 position of the pyrazole ring is a potential site for electrophilic substitution. It would be of interest to study how the bulky substituents at C3 and C5 influence the regioselectivity of these reactions. Furthermore, the N1 position can be a site for alkylation or arylation, leading to a diverse library of derivatives.

Photochemical Reactivity: The conjugated system encompassing the pyrazole ring and the diphenylvinyl group may exhibit interesting photochemical properties, such as E/Z isomerization or photocyclization reactions, which warrant investigation.

Advanced Spectroscopic and Imaging Techniques for Characterization

The complex, sterically crowded structure of this compound requires the application of advanced analytical techniques for unambiguous characterization.

Future characterization efforts should include:

Two-Dimensional NMR Spectroscopy: Techniques such as COSY, HSQC, and HMBC are essential for the definitive assignment of all proton and carbon signals, which can be challenging in such a complex molecule. ipb.ptmdpi.com

Single-Crystal X-ray Diffraction: Obtaining a crystal structure would provide unequivocal proof of the molecular structure and offer valuable insights into its three-dimensional conformation, including bond angles and lengths, and intermolecular interactions. nih.gov

Advanced Mass Spectrometry: High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition. Tandem mass spectrometry (MS/MS) could be employed to study fragmentation patterns and gain further structural information.

Fluorescence Spectroscopy: Given that many highly conjugated pyrazole derivatives are fluorescent, it is important to characterize the photophysical properties of this compound. beilstein-journals.org This could pave the way for its use in developing fluorescent probes for molecular imaging.

Computational Design and Prediction of Novel Vinylpyrazole Derivatives

Computational chemistry provides a powerful toolkit for understanding the properties of this compound at a molecular level and for guiding the design of new derivatives with tailored functionalities. eurasianjournals.comdntb.gov.ua

Key computational approaches to be explored include:

Density Functional Theory (DFT) Calculations: DFT can be used to model the molecule's geometry, electronic structure, and spectroscopic properties (e.g., NMR chemical shifts), providing a deeper understanding of its fundamental characteristics. researchgate.netresearchgate.net

Molecular Dynamics (MD) Simulations: MD simulations can be employed to study the conformational dynamics of the molecule, particularly the rotational freedom of the phenyl and diphenylvinyl groups, and how it interacts with its environment. eurasianjournals.com

Virtual Screening and Molecular Docking: If a biological application is envisioned, molecular docking studies can be used to predict the binding affinity of the compound to various protein targets, thereby identifying potential therapeutic applications and guiding the design of more potent analogues. researchgate.netnih.gov

Expansion of Materials Science and Catalytic Applications

The unique combination of a coordinating pyrazole unit and bulky, electronically active substituents suggests that this compound could have significant potential in materials science and catalysis. mdpi.comnih.gov

Future research in this area could focus on:

Coordination Chemistry and Homogeneous Catalysis: The pyrazole nitrogen atoms can act as ligands for transition metals. The steric bulk of the diphenylvinyl and phenyl groups could be leveraged to create unique catalytic pockets, potentially leading to catalysts with novel selectivity in organic transformations. mdpi.com

Organic Electronics: The extended π-conjugated system of the molecule suggests it could be investigated as a component in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or as an organic semiconductor.

Fluorescent Materials and Sensors: As mentioned, many pyrazole derivatives are fluorescent. beilstein-journals.org The photophysical properties of this compound should be thoroughly investigated to assess its potential as a fluorescent dye or as the core of a chemical sensor.

Targeted Investigations into Specific Biological Mechanisms (in vitro)

Pyrazole derivatives are a well-known class of pharmacologically active compounds, exhibiting a wide range of biological activities. mdpi.comnih.govpharmatutor.orgacademicstrive.comresearchgate.net Therefore, a systematic in vitro evaluation of this compound is a logical and promising avenue for future research.

Initial in vitro investigations should include:

Anticancer Activity: The compound should be screened against a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) to assess its cytotoxic and antiproliferative effects. nih.gov

Antimicrobial Activity: Its efficacy should be tested against a range of Gram-positive and Gram-negative bacteria, as well as fungal pathogens, to determine its potential as a novel antimicrobial agent. researchgate.net

Anti-inflammatory Activity: Assays to determine the inhibition of key inflammatory enzymes, such as cyclooxygenases (COX-1 and COX-2), could reveal potential anti-inflammatory properties. academicstrive.com

Enzyme Inhibition Assays: Based on the activities of other pyrazole derivatives, its inhibitory effects on enzymes like monoamine oxidase (MAO) or carbonic anhydrase could be explored. nih.govnih.gov

Neuroprotective Effects: In vitro models of neurotoxicity could be used to assess any potential neuroprotective activity. pharmatutor.org

A summary of suggested in vitro biological investigations is provided in Table 2.

Table 2: Proposed In Vitro Biological Investigations for this compound

| Biological Activity | In Vitro Assay | Potential Target/Mechanism |

|---|---|---|

| Anticancer | MTT or SRB assay on cancer cell lines | Induction of apoptosis, cell cycle arrest |

| Antimicrobial | Broth microdilution for MIC determination | Inhibition of bacterial or fungal growth |

| Anti-inflammatory | COX-1/COX-2 inhibition assay | Reduction of prostaglandin synthesis |

| Neuroprotective | Neuronal cell culture-based toxicity models | Protection against oxidative stress or excitotoxicity |

Q & A

Basic: What are the recommended synthetic routes for 5-(2,2-Diphenylvinyl)-3-phenyl-1H-pyrazole, and how can reaction conditions be optimized?

Methodological Answer:

The compound is typically synthesized via condensation reactions. For example, hydrazine hydrate can react with α,β-diketones (e.g., 1,3-diphenylpropenone derivatives) under reflux in ethanol for 4–6 hours . Optimization involves:

- Temperature Control : Maintaining reflux (~78°C for ethanol) to ensure complete cyclization.

- Stoichiometry : A 1:1 molar ratio of hydrazine to diketone minimizes by-products like dihydropyrazole intermediates .

- Solvent Choice : Polar aprotic solvents (e.g., DMF) may accelerate kinetics but require purification to remove unreacted reagents.

- Catalysts : Acidic or basic conditions (e.g., triethylamine) can enhance regioselectivity for the pyrazole core .

Basic: How should researchers characterize the structural and electronic properties of this compound?

Methodological Answer:

- X-ray Crystallography : Resolve the crystal structure to confirm regiochemistry and substituent orientation. For pyrazole derivatives, hydrogen-bonding networks (N–H⋯O or O–H⋯N) stabilize the lattice, as seen in dihydropyrazole analogs .

- Spectroscopy :

Advanced: How can computational methods predict reaction pathways and electronic effects in pyrazole derivatives?

Methodological Answer:

- Reaction Path Search : Use quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) to model intermediates and transition states. For example, ICReDD’s approach combines computational reaction path searches with experimental validation to identify energetically favorable pathways .

- Electron Distribution Analysis : Natural Bond Orbital (NBO) analysis reveals substituent effects (e.g., electron-withdrawing trifluoromethyl groups increase pyrazole ring electrophilicity) .

- Solvent Modeling : COSMO-RS simulations predict solvent effects on reaction kinetics and product stability .

Advanced: How should researchers address contradictions in reported spectroscopic data (e.g., melting points or NMR shifts)?

Methodological Answer:

- Replication Studies : Reproduce synthesis under standardized conditions (solvent purity, heating rate). For example, discrepancies in melting points (e.g., 415–416 K vs. 405 K) may arise from polymorphic forms or residual solvents .

- Advanced Characterization :

- Cross-Validation : Compare data with structurally analogous compounds (e.g., 5-(4-chlorophenyl)-1-(4-methoxyphenyl) derivatives) to identify systematic errors .

Advanced: What experimental designs are suitable for studying substituent effects on bioactivity or reactivity?

Methodological Answer:

- Factorial Design : Apply a 2 factorial matrix to test variables (e.g., substituent electronegativity, steric bulk). For example, vary phenyl (electron-rich) vs. fluorophenyl (electron-deficient) groups to assess electronic effects on binding affinity .

- SAR Studies : Synthesize analogs (e.g., 3-trifluoromethyl vs. 3-tert-butyl) and correlate structural features with activity using regression models .

- Kinetic Profiling : Use stopped-flow spectroscopy to measure reaction rates under varying substituent conditions .

Advanced: How can researchers reconcile conflicting mechanistic proposals for pyrazole formation?

Methodological Answer:

- Isotopic Labeling : Track -labeled hydrazine to confirm cyclization steps via - HMBC NMR .

- In Situ Monitoring : Use ReactIR or Raman spectroscopy to detect intermediates (e.g., dihydropyrazoles) during reflux .

- Theoretical vs. Experimental Barriers : Compare computed activation energies (DFT) with experimental Arrhenius plots to validate mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.